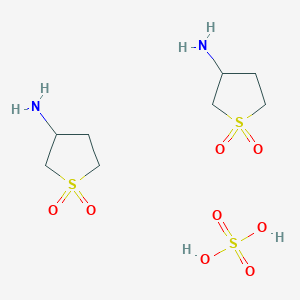
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1) is a chemical compound that has been widely used in scientific research. It is also known as Taurine, which is a naturally occurring amino acid that is found in various tissues of mammals. Taurine has been shown to have a wide range of physiological and biochemical effects, making it a valuable tool for scientific research.
Mecanismo De Acción
The exact mechanism of action of taurine is not fully understood. However, it is believed to act as an antioxidant and to regulate ion channels in cell membranes. Taurine has also been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Taurine has a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, reduce inflammation, and improve insulin sensitivity. Taurine has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Taurine has several advantages for use in laboratory experiments. It is a naturally occurring compound, making it easy to obtain and relatively inexpensive. Taurine is also non-toxic and has a low risk of side effects. However, one limitation of taurine is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of future research that could be explored with regards to taurine. One area of interest is its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of taurine and to explore its potential therapeutic applications.
Métodos De Síntesis
Taurine can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of aziridine with sulfurous acid. This reaction yields a mixture of taurine and isethionic acid, which can be separated using chromatography.
Aplicaciones Científicas De Investigación
Taurine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects. Taurine has also been studied for its potential role in the treatment of diabetes, obesity, and other metabolic disorders.
Propiedades
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiolan-3-amine;sulfuric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)